molecular formula C22H11N3O6 B11682343 5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11682343
M. Wt: 413.3 g/mol
InChI Key: JLYCOCDNPVCPAL-UHFFFAOYSA-N
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Description

5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an isoindole core with a benzoxazinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-5-nitrobenzoic acid with benzoyl chloride in the presence of pyridine as a solvent, maintaining the temperature between 0–5°C . This intermediate is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole and benzoxazinone structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H11N3O6

Molecular Weight

413.3 g/mol

IUPAC Name

5-nitro-2-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H11N3O6/c26-20-15-9-8-14(25(29)30)11-17(15)21(27)24(20)13-5-3-4-12(10-13)19-23-18-7-2-1-6-16(18)22(28)31-19/h1-11H

InChI Key

JLYCOCDNPVCPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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